硒化铟 (In2Se3)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indium selenide (In2Se3) is an inorganic compound composed of indium and selenium . It is a III-VI layered semiconductor and a promising candidate for a variety of applications, such as solar cells, photodiodes, and phase-change memories . The solid has a structure consisting of two-dimensional layers bonded together only by van der Waals forces . Each layer has the atoms in the order Se-In-In-Se .

Synthesis Analysis

Indium selenide (In2Se3) can be synthesized from elemental selenium powder and elemental indium in the form of beads, using a previous process of pulverization and subsequently submitting this powder to mechanical alloying in order to obtain the compound and to reduce the grain size . Another method is the direct vapor transport method . Samples of 3R In2Se3 were synthesized from the elements in evacuated quartz ampules. Samples were first heated to 500 °C within 1 h and then heated to 900 °C over the course of 20 h to prevent Se from evaporating too fast .

Molecular Structure Analysis

The crystal structures of two layered room-temperature polytypes: 3R and 2H In2Se3 have been identified . Both polymorphs are stacking variants of the same Se–In–Se–In–Se layers comprising two coordination environments for the In atoms, one tetrahedral and one octahedral .

Chemical Reactions Analysis

The formation of In2Se3 occurs via a reduction of Se (IV) into Se (-II), which then reacts with the In 3+ ions to give In2Se3 .

Physical and Chemical Properties Analysis

Indium selenide (In2Se3) is a layered semiconductor made of stacked layers of Se-In-In-Se atoms with van der Waals bonding between quadruple layers . It has been known for over 100 years and recently attracted interest as a promising candidate for a variety of applications, such as solar cells, photodiodes, and phase-change memories .

科学研究应用

光电器件

硒化铟已成为未来高迁移率光电器件的有希望候选者 . 其独特的电子特性和优异的光电特性使其适合用于这些器件 .

场效应晶体管 (FET)

该材料已被用于制造场效应晶体管 (FET) . 其独特的特性已导致基于该材料的 FET 的优化策略和最新进展 .

光电探测器

硒化铟已被用于制造光电探测器 . 其优异的光电特性使其成为该应用的有希望材料 .

传感器

二维 InSe 在传感器中的应用前景已得到强调 . 其独特的特性使其适合用于各种类型的传感器 .

高性能光伏器件

硒化铟 (InSe 和 In2Se3) 由于其有利的载流子迁移率和高光响应率,引起了极大关注,在高性能光伏和光电器件中展现出巨大的应用潜力 .

人工智能和信息处理

In2Se3 由于单层形式中存在平面内 (IP) 和平面外 (OOP) 铁电性的相互耦合,引起了特别的关注,使其成为新兴人工智能、信息处理和内存应用的潜在候选者

安全和危害

未来方向

In2Se3 has drawn special attention owing to the existence of intercoupled in-plane (IP) and out-of-plane (OOP) ferroelectricity in monolayer form, which makes it a potential candidate for emerging artificial intelligence, information processing and memory applications . In addition, the high optical absorption and phase-dependent visible to infrared bandgap become advantageous from optoelectronics point-of-view . This unique ferroelectric and optoelectronic coupling further leads to explore atomic-scale multifunctional devices .

作用机制

Target of Action

Indium selenides, including In2Se3, primarily target the domain of photoelectrochemistry . They have garnered enormous interest due to their favorable carrier mobility and high photoresponsivities . These properties make them promising candidates for high-performance photovoltaic and optoelectronic devices .

Mode of Action

In2Se3 interacts with its targets through its unique electronic properties. It has a layered structure with the intralayer being covalently bonded and the interlayers being interacted by van der Waals force .

Biochemical Pathways

The synthesis of stoichiometric indium selenides (InSe and In2Se3) in the nano-regime is achieved through proper choice of the reaction solvents . The reaction conditions have a profound effect on the morphology of the nanostructures . The UV-DRS analysis showed a blue shift relative to the bulk band gap and falls in the range suitable for solar cell applications .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of In2Se3, we can discuss its formation and stability. In2Se3 can be prepared by stoichiometric combination of the elements at 1000 to 1100°C temperatures . The metallic α-phase of indium selenide converts to intrinsic conduction β-phase under change in temperature .

Result of Action

The result of In2Se3’s action is the creation of high-performance photovoltaic and optoelectronic devices . Efficient photoresponsitivity was achieved in the as-prepared cubic InSe and hexagonal In2Se3 nanocrystal-based prototype devices . Furthermore, the ferroelectric polarization of α-In2Se3 weakens the nonadiabatic coupling of the nonradioactive recombination, successfully competing with the narrow bandgap and slow dephasing process, and achieving both high optical absorption efficiency and long carrier lifetime .

Action Environment

The action of In2Se3 is influenced by environmental factors such as temperature . The metallic α-phase of indium selenide converts to intrinsic conduction β-phase under change in temperature . Furthermore, the synthesis of In2Se3 is achieved through proper choice of the reaction solvents, indicating that the solvent environment plays a crucial role in the formation of In2Se3 .

属性

| { "Design of the Synthesis Pathway": "The synthesis of Indium selenide (In2Se3) can be achieved through a simple solid-state reaction method.", "Starting Materials": [ "Indium (In)", "Selenium (Se)" ], "Reaction": [ "Mix the Indium and Selenium in a stoichiometric ratio of 2:3", "Grind the mixture thoroughly using a mortar and pestle to ensure homogeneity", "Transfer the mixture to a ceramic boat and load it into a tube furnace", "Heat the furnace to 600°C under a flow of argon gas", "Maintain the temperature for 12 hours to allow for the reaction to occur", "Cool the furnace to room temperature and remove the ceramic boat", "Indium selenide (In2Se3) will be formed as a grey-black powder" ] } | |

CAS 编号 |

12056-07-4 |

分子式 |

InSe |

分子量 |

193.79 g/mol |

IUPAC 名称 |

indium;selenium |

InChI |

InChI=1S/In.Se |

InChI 键 |

NMHFBDQVKIZULJ-UHFFFAOYSA-N |

SMILES |

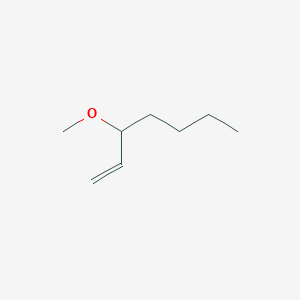

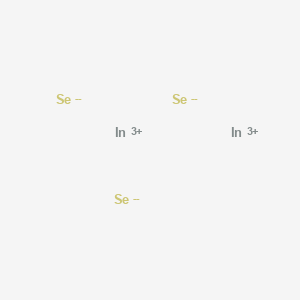

[Se-2].[Se-2].[Se-2].[In+3].[In+3] |

规范 SMILES |

[Se].[In] |

| 12056-07-4 | |

Pictograms |

Acute Toxic; Health Hazard; Environmental Hazard |

产品来源 |

United States |

ANone: The molecular formula for Indium Selenide is In2Se3. It has a molecular weight of 466.616 g/mol.

A: In2Se3 exists in several polymorphs, with the most common being α-In2Se3, β-In2Se3, and γ-In2Se3. These polymorphs differ in their stacking arrangements of Se-In-Se-In-Se layers. α-In2Se3 exhibits a rhombohedral structure [], β-In2Se3 adopts a hexagonal layered structure [], and γ-In2Se3 crystallizes in a defect wurtzite structure []. These structural variations lead to differences in their electronic and optical properties, making them suitable for different applications.

ANone: Several spectroscopic techniques are employed to characterize In2Se3, including:

- X-ray Diffraction (XRD): Used to determine the crystal structure and phase purity of In2Se3 thin films. [, ]

- Raman Spectroscopy: Provides information about the vibrational modes of In2Se3 and helps identify different polymorphs. [, , ]

- X-ray Photoelectron Spectroscopy (XPS): Used to analyze the elemental composition and chemical states of In and Se in In2Se3. [, ]

- Photoluminescence (PL) Spectroscopy: Provides insights into the electronic band structure and optical properties of In2Se3. []

A: While In2Se3 demonstrates good stability under ambient conditions compared to other 2D materials, it can degrade upon prolonged exposure to air and humidity. [, ]

A: Temperature plays a crucial role in the phase stability of In2Se3. α-In2Se3, stable at room temperature, transitions to β-In2Se3 upon heating above 200°C. [] This transition is reversible in bulk materials but less readily achievable in thin films. [] Furthermore, annealing In2Se3 below its phase transition temperature can significantly improve its electronic properties, such as increasing on-state current and electron mobility in transistors. []

ANone: Various substrates are employed for In2Se3 thin film deposition depending on the desired application. Common substrates include:

- Glass: Used for its low cost and transparency in optoelectronic applications. [, ]

- Silicon (Si): A standard substrate in microelectronics, compatible with existing fabrication processes. [, ]

- Sapphire (Al2O3): Offers excellent thermal stability and transparency, suitable for high-temperature applications and optoelectronics. [, ]

- Graphene: Provides a two-dimensional platform for In2Se3 growth, enabling flexible and transparent devices. [, , ]

ANone: In2Se3 shows promise for several electronic applications:

- Field-Effect Transistors (FETs): In2Se3 exhibits high electron mobility, making it suitable for high-performance transistors. [, , , ]

- Phase-Change Memory (PCM): In2Se3 undergoes reversible phase transitions between amorphous and crystalline states with contrasting electrical properties, enabling its use in non-volatile memory devices. [, , ]

- Ferrorelectric Devices: α-In2Se3's ferroelectric nature makes it attractive for developing ferroelectric memory devices and transistors with low power consumption. [, , ]

ANone: In2Se3 possesses several advantages as a photodetector material:

- High Photoresponsivity: In2Se3 exhibits a strong photoresponse, generating a significant electrical signal upon light illumination. [, , , , ]

- Broadband Detection: In2Se3-based photodetectors can operate in a wide spectral range, from the ultraviolet to the near-infrared region. [, , ]

- Fast Response Time: In2Se3 demonstrates a rapid response to changes in light intensity, enabling high-speed photodetection. [, , ]

ANone: Yes, In2Se3 has been investigated as a potential material for solar cell applications:

- Absorber Layer: In2Se3's suitable bandgap allows for efficient absorption of sunlight, making it a candidate for the absorber layer in thin-film solar cells. [, , ]

- Buffer Layer: In2Se3 can be used as a buffer layer in CuInSe2 (CIS) solar cells, improving device performance by passivating defects at the interface. []

ANone: Despite its potential, several challenges remain:

- Controlled Synthesis of Specific Polymorphs: Synthesizing phase-pure In2Se3 thin films of desired polymorphs remains challenging. []

- Scalable Production: Developing cost-effective and scalable techniques for producing high-quality In2Se3 is crucial for commercialization. []

- Long-Term Stability: Addressing the long-term stability of In2Se3 devices under various operating conditions is essential for practical applications. [, ]

ANone: Future research on In2Se3 will likely focus on:

- Doping and Alloying: Exploring the effects of doping and alloying on the properties of In2Se3 to further tailor its performance. []

- Heterostructures: Investigating the integration of In2Se3 with other 2D materials to create novel heterostructures with enhanced properties. [, , ]

- Flexible and Transparent Devices: Developing flexible and transparent In2Se3-based devices for applications in wearable electronics and displays. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

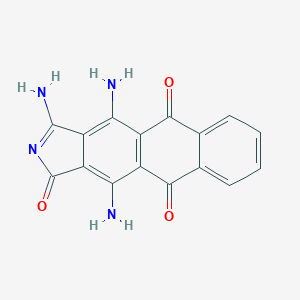

![3-[[(1-Methylpropylidene)amino]oxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B80546.png)